Product packaging for Etomoxiryl-CoA(Cat. No.:CAS No. 124122-91-4)

Etomoxiryl-CoA

Cat. No.: B039516
CAS No.: 124122-91-4
M. Wt: 1048.3 g/mol
InChI Key: PHKBJONFUQOLOD-GRQKGNIFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Etomoxir-CoA is the coenzyme A (CoA) conjugate of the well-characterized inhibitor Etomoxir. This active metabolite is a potent and irreversible inhibitor of Carnitine Palmitoyltransferase 1A (CPT1A), the rate-limiting enzyme located on the outer mitochondrial membrane that is essential for the transport of long-chain fatty acids into the mitochondrial matrix for beta-oxidation. By covalently binding to and inhibiting CPT1A, Etomoxir-CoA effectively shuts down fatty acid oxidation (FAO), forcing cells to rely on alternative energy sources such as glycolysis and glutaminolysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H53ClN7O19P3S B039516 Etomoxiryl-CoA CAS No. 124122-91-4

Properties

CAS No.

124122-91-4

Molecular Formula

C36H53ClN7O19P3S

Molecular Weight

1048.3 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carbothioate

InChI

InChI=1S/C36H53ClN7O19P3S/c1-35(2,29(47)32(48)40-13-11-25(45)39-14-16-67-34(49)36(19-58-36)12-5-3-4-6-15-57-23-9-7-22(37)8-10-23)18-60-66(55,56)63-65(53,54)59-17-24-28(62-64(50,51)52)27(46)33(61-24)44-21-43-26-30(38)41-20-42-31(26)44/h7-10,20-21,24,27-29,33,46-47H,3-6,11-19H2,1-2H3,(H,39,45)(H,40,48)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/t24-,27-,28-,29+,33-,36?/m1/s1

InChI Key

PHKBJONFUQOLOD-GRQKGNIFSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4(CO4)CCCCCCOC5=CC=C(C=C5)Cl)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4(CO4)CCCCCCOC5=CC=C(C=C5)Cl)O

Synonyms

coenzyme A, etomoxiryl-
etomoxir-CoA
etomoxiryl-CoA
etomoxiryl-coenzyme A

Origin of Product

United States

Mechanistic Insights and Enzymatic Interactions of Etomoxir Coa

Primary Enzymatic Target: Carnitine Palmitoyltransferase 1 (CPT1)

The principal molecular target of etomoxir-CoA is Carnitine Palmitoyltransferase 1 (CPT1), an enzyme embedded in the outer mitochondrial membrane. wikipedia.orgnih.gov CPT1 is the rate-limiting enzyme in the mitochondrial long-chain fatty acid β-oxidation (FAO) pathway. nih.govresearchgate.net It facilitates the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix by converting long-chain acyl-CoAs into their corresponding acylcarnitines. nih.govresearchgate.net

Etomoxir-CoA functions as a potent, irreversible inhibitor of CPT1. mdpi.comwikipedia.org Its inhibitory action blocks the catalytic activity of CPT1, thereby preventing the formation of acylcarnitines. wikipedia.org This halt in the carnitine shuttle effectively stops the entry of long-chain fatty acids into the mitochondria for oxidation. researchgate.netresearchgate.net Studies using permeabilized cells have shown that etomoxir (B15894) inhibits palmitoyl-CoA-driven respiration with nanomolar half-maximal inhibitory concentration (EC₅₀) values, with a saturable effect observed at concentrations below 3 μM. nih.gov

The irreversible nature of the inhibition stems from a covalent modification of the CPT1 enzyme by etomoxir-CoA. researchgate.netnih.gov This chemical reaction is mediated by the highly reactive oxirane (epoxide) ring present in the structure of etomoxir-CoA. nih.govnih.gov The proposed mechanism involves a nucleophilic attack by an amino acid residue within the active site of CPT1 on one of the carbon atoms of the oxirane ring, leading to the opening of the ring and the formation of a stable, covalent bond between the inhibitor and the enzyme. researchgate.netnih.gov Homology modeling studies, based on the crystal structure of the related enzyme CPT2, have suggested that a specific serine residue (Ser723 in human CPT1B) is the likely nucleophile that covalently modifies the enzyme. researchgate.netnih.gov

Prior to the formation of the irreversible covalent bond, etomoxir-CoA acts as a competitive inhibitor. mdpi.com Structurally similar to natural long-chain acyl-CoAs, etomoxir-CoA binds to the long-chain acyl-CoA binding site of CPT1. mdpi.comnih.gov This competition for the active site is the initial step in the inhibitory process, which is then rendered permanent by the subsequent covalent modification. mdpi.com

Mammals express three distinct isoforms of CPT1, each with a specific tissue distribution and regulatory properties. nih.govnih.gov

CPT1A is the primary isoform found in the liver and is also the main isoform in lymphocytes and other hematopoietic cells. nih.govnih.gov

CPT1B is the predominant isoform in muscle tissues, including the heart and skeletal muscle. nih.govresearchgate.net

CPT1C is mainly expressed in the brain, particularly in neurons, and appears to have lower catalytic activity compared to CPT1A and CPT1B, suggesting a role in nutrient sensing. mdpi.comnih.gov

Etomoxir is generally considered to lack significant selectivity between the CPT1A and CPT1B isoforms. mdpi.comnih.gov However, the sensitivity of these isoforms to their natural endogenous inhibitor, malonyl-CoA, differs significantly, with CPT1B being 30- to 100-fold more sensitive than CPT1A. nih.gov

Interaction with Acyl-CoA Synthetases (ACSLs, FATP2)

The conversion of the prodrug etomoxir into its biologically active form, etomoxir-CoA, is a crucial activation step catalyzed by acyl-CoA synthetases (ACSs). researchgate.netnih.gov This enzymatic reaction requires magnesium (Mg²⁺), ATP, and coenzyme A (CoASH). nih.govnih.gov Long-chain acyl-CoA synthetases (ACSLs), such as ACSL1 and ACSL5, are responsible for this thioesterification. nih.govnih.gov Chemoproteomic studies using a modified etomoxir probe have confirmed that it binds to several enzymes involved in fatty acid metabolism, including ACSL1, ACSL5, and Fatty Acid Transport Protein 2 (FATP2), which also possesses acyl-CoA synthetase activity. nih.govnih.gov This demonstrates that etomoxir is recognized as a substrate by the same enzymes that activate natural fatty acids. nih.gov

Formation and Role of Etomoxir-carnitine

Recent research has identified a novel pharmaco-metabolite of etomoxir, known as etomoxir-carnitine. nih.govnih.gov In a surprising discovery, it was found that before CPT1 is completely and irreversibly inhibited by etomoxir-CoA, the enzyme itself catalyzes the conversion of a fraction of the etomoxir-CoA pool into etomoxir-carnitine. nih.govnih.gov This enzymatic production is dependent on the prior formation of etomoxir-CoA by ACSLs and subsequent CPT1 activity. nih.govnih.gov

The formation of etomoxir-carnitine ceases once CPT1 becomes fully inhibited. nih.gov Importantly, etomoxir-carnitine retains the reactive oxirane ring from its parent molecule. nih.gov This metabolite can be transported into the mitochondrial matrix via the carnitine-acylcarnitine translocase (CACT). nih.gov Once inside the matrix, etomoxir-carnitine can exert its own biological effects, independent of CPT1, including the potent inhibition of calcium-independent phospholipases A2 (iPLA₂β and iPLA₂γ) and mitochondrial respiration. nih.govnih.govnih.gov

Data Tables

Table 1: Key Enzymes in the Metabolism and Action of Etomoxir-CoA

Enzyme Family/NameAbbreviationRole in Relation to Etomoxir/Etomoxir-CoA
Acyl-CoA SynthetasesACSsCatalyze the conversion of the prodrug etomoxir to its active form, etomoxir-CoA. nih.govnih.gov
Long-chain acyl-CoA synthetaseACSLSpecific type of ACS involved in the activation of etomoxir. nih.govnih.gov
Fatty Acid Transport Protein 2FATP2Binds etomoxir and possesses acyl-CoA synthetase activity, contributing to its activation. nih.gov
Carnitine Palmitoyltransferase 1CPT1Primary target of inhibition by etomoxir-CoA; also catalyzes the formation of etomoxir-carnitine. nih.govwikipedia.org
Carnitine-Acylcarnitine TranslocaseCACTTransports the metabolite etomoxir-carnitine into the mitochondrial matrix. nih.gov

Etomoxir-carnitine as a Pharmaco-Metabolite

Recent research has identified that etomoxir (ETO) is not only a precursor to the CPT1 inhibitor etomoxir-CoA but is also robustly metabolized into a novel pharmaco-metabolite, etomoxir-carnitine (ETO-carnitine), before the complete inhibition of Carnitine Palmitoyltransferase 1 (CPT1) occurs. nih.govnih.govnih.gov The formation of this metabolite is a sequential, two-step enzymatic process that takes place within the mitochondria. nih.govnih.gov

The initial step involves the conversion of etomoxir to its coenzyme A thioester, etomoxir-CoA. nih.gov This reaction is catalyzed by mitochondrial long-chain acyl-CoA synthetase (ACSL) and is dependent on the presence of specific cofactors. nih.govresearchgate.net Subsequently, the etomoxiryl group from etomoxir-CoA is transferred to L-carnitine, a reaction catalyzed by CPT1 itself, yielding ETO-carnitine. nih.govnih.gov This process effectively means that CPT1 acts on etomoxir-CoA as a substrate before being irreversibly inhibited by it. nih.govnih.gov The production of ETO-carnitine continues until CPT1 is almost completely inactivated by the covalent binding of etomoxir-CoA. nih.gov

The biosynthesis of ETO-carnitine was confirmed through experiments using isolated mouse heart mitochondria, which demonstrated that the generation of the metabolite from etomoxir was strictly dependent on the presence of Mg²⁺, ATP (or ADP), Coenzyme A (CoASH), and L-carnitine. nih.govnih.govresearchgate.net The absence of any of these components prevented the formation of ETO-carnitine, confirming the roles of both ACSL and CPT1 in the pathway. nih.gov Further validation was achieved using ST1326, a CPT1 inhibitor, which effectively blocked the mitochondrial production of ETO-carnitine. nih.govnih.gov Studies have also shown that HepG2 cells are capable of robustly producing and releasing ETO-carnitine when incubated with etomoxir. nih.govresearchgate.net

Table 1: Cofactor Requirements for Etomoxir-carnitine Synthesis in Isolated Mitochondria

Condition Components Included Etomoxir-carnitine Generation Reference
CompleteEtomoxir, Mitochondria, MgCl₂, ATP/ADP, CoASH, L-carnitineYes nih.gov
Minus MgCl₂Etomoxir, Mitochondria, ATP/ADP, CoASH, L-carnitineNo nih.gov
Minus ATP/ADPEtomoxir, Mitochondria, MgCl₂, CoASH, L-carnitineNo nih.gov
Minus CoASHEtomoxir, Mitochondria, MgCl₂, ATP/ADP, L-carnitineNo nih.gov
Minus L-carnitineEtomoxir, Mitochondria, MgCl₂, ATP/ADP, CoASHNo nih.gov

Inhibition of Phospholipases by Etomoxir-carnitine

A significant finding is that the pharmaco-metabolite ETO-carnitine possesses biological activity independent of the CPT1 pathway. nih.govnih.gov It has been demonstrated that purified ETO-carnitine potently inhibits calcium-independent phospholipase A₂ (iPLA₂) isoforms, specifically PLA₂γ and PLA₂β. nih.govnih.govnih.gov This inhibitory action is notable because it represents a downstream, off-target effect of etomoxir administration that is mediated by its metabolite. nih.govresearchgate.net

The ETO-carnitine molecule retains the reactive oxirane ring originally present in etomoxir, which is crucial for the covalent modification and inhibition of CPT1 by etomoxir-CoA. nih.gov This reactive group is likely involved in the mechanism of phospholipase inhibition as well. The inhibition of iPLA₂ isoforms by ETO-carnitine can impact multiple cellular processes. nih.gov

Furthermore, ETO-carnitine was found to inhibit mitochondrial respiration when palmitoylcarnitine (B157527) was used as the fuel source. nih.govnih.gov This effect is independent of CPT1, as palmitoylcarnitine does not require CPT1 for transport into the mitochondrial matrix. nih.govnih.gov The inhibition of respiration by ETO-carnitine suggests that its effects, possibly through the inhibition of mitochondrial iPLA₂, can interfere with the electron transport chain or other aspects of mitochondrial function beyond the initial block of fatty acid entry. nih.gov This discovery highlights a complex mechanism where a metabolite of a known enzyme inhibitor can exert its own distinct biological effects on other enzymes and cellular pathways. nih.govnih.govresearchgate.net

Table 2: Enzymes Inhibited by Etomoxir Metabolites

Inhibitory Compound Target Enzyme(s) Effect Reference
Etomoxir-CoACarnitine Palmitoyltransferase 1 (CPT1)Irreversible inhibition of fatty acid transport into mitochondria. nih.govwikipedia.org
Etomoxir-carnitineCalcium-independent Phospholipase A₂γ (iPLA₂γ)Potent inhibition. nih.govnih.gov
Etomoxir-carnitineCalcium-independent Phospholipase A₂β (iPLA₂β)Potent inhibition. nih.gov
Etomoxir-carnitineMitochondrial Respiratory ChainInhibition of respiration fueled by palmitoylcarnitine. nih.govnih.gov

Metabolic Pathway Modulation by Etomoxir Coa

Impact on Fatty Acid Oxidation (FAO) Pathways

Etomoxir-CoA fundamentally alters the catabolism of fatty acids by targeting the initial, rate-limiting step of mitochondrial β-oxidation. nih.gov

The primary and most well-documented action of Etomoxir-CoA is the irreversible inhibition of carnitine palmitoyltransferase I (CPT-1). nih.govchemicalbook.com CPT-1 is an enzyme embedded in the outer mitochondrial membrane that facilitates the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix, where β-oxidation occurs. nih.govnih.gov It achieves this by catalyzing the conversion of long-chain fatty acyl-CoAs into their corresponding acylcarnitine derivatives. nih.govresearchgate.net

Etomoxir-CoA, due to its structural similarity to long-chain fatty acyl-CoAs, acts as a potent inhibitor of CPT-1. nih.gov It binds to the enzyme's catalytic site, and the reactive oxirane ring within its structure is believed to covalently modify a serine residue, leading to irreversible inactivation. researchgate.netnih.gov By blocking CPT-1, Etomoxir-CoA effectively prevents the entry of long-chain fatty acids into the mitochondria, thereby halting their oxidation. chemicalbook.com

A direct consequence of CPT-1 inhibition by Etomoxir-CoA is a significant reduction in the synthesis and, consequently, the intracellular concentration of long-chain acylcarnitines. plos.org Since the conversion of long-chain acyl-CoAs to acylcarnitines is blocked, the cellular pool of these transport-competent fatty acid derivatives diminishes.

Research in various cell types has demonstrated this effect. For instance, in BT549 cancer cells, treatment with etomoxir (B15894) led to a dramatic decrease in acylcarnitine pools. plos.orgresearchgate.net Similarly, studies in isolated heart tissue showed that etomoxir administration resulted in reduced levels of long-chain acylcarnitines. ahajournals.org This depletion is a direct indicator of CPT-1 blockade by Etomoxir-CoA.

Table 1: Effect of Etomoxir Treatment on Acylcarnitine Levels in BT549 Cells

Etomoxir ConcentrationPercentage Decrease in Acylcarnitine Pools
10 µM>80%
200 µM>80% (with additional small decreases)

Data derived from studies on BT549 cells demonstrating the potent effect of etomoxir on reducing acylcarnitine levels, indicative of CPT-1 inhibition by Etomoxir-CoA. plos.orgresearchgate.net

The impact of Etomoxir-CoA on intracellular long-chain acyl-CoA levels is complex. Logically, inhibiting CPT-1 should lead to an accumulation of its substrate, long-chain acyl-CoAs, in the cytosol as their conversion to acylcarnitines is prevented. nih.gov However, experimental findings have shown varied results depending on the specific conditions and concentrations used.

In studies on isolated, aerobic hearts, a low concentration of etomoxir (10⁻⁹ M) that inhibited CPT-1 was found to decrease long-chain acyl-CoA levels. ahajournals.org Conversely, a higher concentration (10⁻⁶ M) did not decrease these levels. ahajournals.org This suggests that the cellular response and the fate of acyl-CoAs under CPT-1 inhibition can be influenced by other metabolic factors and potential off-target effects of the inhibitor at different concentrations.

By preventing the oxidation of fatty acids, which can provide a significant portion of ATP in certain tissues like the heart, Etomoxir-CoA forces a shift in cellular energy substrate utilization. nih.govchemicalbook.com Cells become more reliant on glucose metabolism to meet their energy demands. chemicalbook.com

Furthermore, at concentrations that lead to high intracellular levels of Etomoxir-CoA, off-target effects on mitochondrial respiratory machinery have been observed. nih.govplos.org Research has shown that high concentrations of etomoxir can directly inhibit Complex I of the electron transport chain, leading to impaired mitochondrial respiration and reduced ATP synthesis. plos.orgnih.gov Another identified off-target effect is the inhibition of the adenine (B156593) nucleotide translocase (ANT), which is crucial for transporting ATP out of the mitochondria. nih.govescholarship.orgnih.gov These actions compound the metabolic disruption, moving beyond the primary inhibition of fatty acid transport to directly compromising the efficiency of oxidative phosphorylation. nih.gov

Disruption of Coenzyme A (CoA) Homeostasis

Beyond its impact on FAO, Etomoxir-CoA significantly perturbs the cellular balance of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways. nih.gov

The conversion of the prodrug etomoxir into its active form, Etomoxir-CoA, is an enzymatic process that consumes a molecule of free Coenzyme A (CoA-SH). nih.govnih.gov In studies using high concentrations of etomoxir, this conversion process can sequester a significant portion of the cell's free CoA pool into the form of Etomoxir-CoA. nih.govresearchgate.net

Table 2: Effect of High-Concentration Etomoxir on Intracellular Free Coenzyme A

Cell TypeTreatmentObservationReference
Bone Marrow-Derived Macrophages (BMDMs)200 µM EtomoxirSignificant drop in intracellular free CoA levels. nih.gov
Bone Marrow-Derived Macrophages (BMDMs)200 µM Etomoxir + CoA SupplementationRestoration of intracellular free CoA levels. nih.gov

This table summarizes findings on how high concentrations of etomoxir, through its conversion to Etomoxir-CoA, can deplete cellular free CoA pools. nih.gov

Consequences for CoA-Dependent Enzymatic Reactions

Etomoxir itself is a prodrug that requires intracellular activation to exert its inhibitory effects. This activation is carried out by acyl-CoA synthetases (ACSL), which convert etomoxir into its active form, etomoxiryl-CoA. nih.govnih.govnih.gov This conversion is a critical step, as it is this compound, not etomoxir, that covalently modifies and inhibits target enzymes. nih.gov The formation of this CoA thioester is dependent on the presence of essential cofactors for ACSL activity, namely Mg²⁺, ATP, and Coenzyme A (CoASH). nih.gov

The primary and most well-documented target of this compound is carnitine palmitoyltransferase I (CPT1), the rate-limiting enzyme in mitochondrial long-chain fatty acid oxidation. nih.govnih.gov this compound acts as an irreversible inhibitor of CPT1. nih.gov However, its effects are not limited to this single enzyme. Studies have shown that micromolar concentrations of this compound also inhibit both short- and long-chain carnitine acyltransferases. The inhibition kinetics can vary, with mixed-type and uncompetitive inhibition being observed depending on the specific enzyme and its source.

A significant consequence of this compound formation, particularly when the parent drug etomoxir is used at high concentrations (e.g., >50-200 μM), is the sequestration and subsequent depletion of the intracellular pool of free Coenzyme A (CoA). nih.govtwincore.de By converting a substantial amount of the available CoASH into this compound, the cell's ability to perform other CoA-dependent reactions is compromised. nih.govresearchgate.net This depletion can have widespread metabolic effects, as CoA is a crucial cofactor for numerous enzymatic reactions beyond fatty acid oxidation, including the TCA cycle and amino acid metabolism. nih.gov For instance, in macrophages, this CoA depletion, rather than direct CPT1 inhibition, was identified as the primary mechanism for blocking their polarization. nih.govnih.gov Supplementation with exogenous CoA was able to rescue these effects, highlighting the critical role of maintaining CoA homeostasis. nih.gov

Table 1: Effect of Etomoxir/Etomoxiryl-CoA on Various CoA-Dependent Enzymes This table is interactive. You can sort and filter the data.

Enzyme/Process Organism/Cell Type Observed Effect Effective Concentration Reference
Carnitine Palmitoyltransferase I (CPT1) Permeabilized HepG2 Cells Irreversible inhibition of FCCP-stimulated respiration EC₅₀ = 9.2 nM researchgate.net
Carnitine Acetyltransferases Rat Liver/Heart Inhibition Low micromolar range
Microsomal Carnitine Octanoyltransferase Rat Liver Inhibition Low micromolar range
Peroxisomal Carnitine Octanoyltransferase Rat Liver Inhibition Low micromolar range
Intracellular Free Coenzyme A Pool IL-4-treated BMDMs Significant depletion 200 μM Etomoxir nih.gov
Palmitoyl-CoA Oxidation Permeabilized BMDMs, HepG2s, A549s Inhibition EC₅₀ = Nanomolar range, saturable at < 3 μM nih.gov

Influence on Other Lipid Metabolic Processes

The impact of this compound extends beyond the direct inhibition of carnitine acyltransferases, influencing several other key aspects of lipid metabolism.

The synthesis of fatty acids is intrinsically linked to the availability of its primary building block, acetyl-CoA. The sequestration of the cellular Coenzyme A pool by the formation of this compound at high concentrations can indirectly suppress fatty acid synthesis. nih.gov By reducing the availability of free CoASH, the generation of acetyl-CoA from various sources may be limited. This could, in turn, reduce the substrate available for acetyl-CoA carboxylase, the rate-limiting enzyme in fatty acid synthesis, thereby downregulating the entire pathway. This mechanism highlights an indirect but significant off-target effect of etomoxir on lipid anabolism, driven by the depletion of a critical cofactor. nih.gov

Lipid droplets are cellular organelles responsible for storing neutral lipids, primarily triglycerides and cholesteryl esters, acting as a buffer against the toxic effects of free fatty acids. nih.gov When the mitochondrial import and subsequent β-oxidation of long-chain fatty acids are blocked by the inhibition of CPT1 with this compound, the cell must redirect these fatty acids. nih.gov This redirection often leads to their esterification into triglycerides and storage within lipid droplets. researchgate.net Consequently, treatment with etomoxir has been shown to induce the accumulation of intracellular lipids and lipid droplets in various cell types, including cancer cells. researchgate.netportlandpress.com This phenomenon is a direct metabolic adaptation to the impaired mitochondrial fatty acid oxidation capacity. nih.gov

Cardiolipin (B10847521) is a unique phospholipid essential for the structure and function of the inner mitochondrial membrane, playing a crucial role in organizing the protein complexes of the electron transport chain. The biosynthesis of cardiolipin involves the incorporation of fatty acyl chains. Research in H9c2 cardiac myoblast cells has revealed that etomoxir treatment has complex and diverse effects on cardiolipin synthesis. nih.gov While it did not alter the activity of the primary cardiolipin biosynthetic and remodeling enzymes, it caused a reduction in the incorporation of fatty acids like palmitic acid and oleic acid into new cardiolipin molecules. nih.gov This was attributed to a redirection of lipid synthesis intermediates away from the cardiolipin pathway. nih.gov Conversely, the same study found that etomoxir treatment increased the incorporation of glycerol (B35011) into cardiolipin, a result of enhanced glycerol kinase activity. nih.gov This indicates that this compound's impact on CPT1 leads to a differential and distinct metabolic channeling of fatty acid and glycerol precursors for cardiolipin biosynthesis. nih.gov

While the primary target of this compound is mitochondrial CPT1, significant off-target effects occur in other subcellular compartments, particularly peroxisomes. nih.gov Proteomic studies have revealed that etomoxir binds promiscuously to a wide array of proteins involved in fatty acid transport and metabolism, with a large number of these being peroxisomal proteins. nih.gov In fact, imaging studies have shown that etomoxir can preferentially accumulate in peroxisomes rather than mitochondria. nih.gov

This interaction has direct consequences for peroxisomal fatty acid oxidation pathways. When mitochondrial CPT1 is inhibited, an increase in peroxisomal β-oxidation is observed, affecting saturated fatty acids with 8 or more carbons. nih.gov Furthermore, this compound has been shown to inhibit peroxisomal carnitine octanoyltransferase. nih.gov

The endoplasmic reticulum also participates in fatty acid degradation via ω-oxidation, a pathway initiated by cytochrome P450 (Cyp4) enzymes. Research using etomoxir as a chemical probe has demonstrated its utility in identifying proteins involved in this pathway. nih.gov Specifically, members of the cytochrome P450 family were identified as etomoxir-binding proteins, revealing them as targets. nih.gov This demonstrates that the effects of this compound are not confined to mitochondrial β-oxidation but also extend to the modulation of peroxisomal and cytochrome P450-dependent lipid metabolic pathways. nih.gov

Cellular and Molecular Effects of Etomoxir Coa Beyond Cpt1 Inhibition off Target Effects

Mitochondrial Respiration and Oxidative Phosphorylation Alterations

Etomoxir-CoA directly interferes with several key components of mitochondrial respiration, leading to a notable impairment of oxidative phosphorylation. These off-target effects are crucial to consider when utilizing Etomoxir (B15894) in research, as they can confound results attributed solely to CPT1 inhibition.

Inhibition of Adenine (B156593) Nucleotide Translocase (ANT)

High concentrations of Etomoxir have been shown to inhibit the adenine nucleotide translocase (ANT), a critical protein in the inner mitochondrial membrane responsible for the exchange of ADP and ATP. nih.govnih.gov This inhibition disrupts the supply of ADP to the mitochondrial matrix, which is essential for ATP synthesis by ATP synthase. The blockade of ANT by Etomoxir-CoA contributes to a reduction in ATP production, an effect that is independent of its action on CPT1. nih.govnih.govtargetmol.com Mechanistic studies have revealed that this inhibition of ANT is a primary off-target effect of high-dose Etomoxir. nih.gov

Effects on Mitochondrial Membrane Potential

The inhibition of both ANT and Complex I by Etomoxir-CoA can lead to alterations in the mitochondrial membrane potential (ΔΨm). The reduced pumping of protons due to Complex I inhibition and the impaired utilization of the proton gradient for ATP synthesis due to ANT inhibition can lead to a decrease or depolarization of the mitochondrial membrane potential. nih.gov This disruption of the electrochemical gradient has far-reaching consequences for mitochondrial health and function, impacting processes such as protein import and calcium homeostasis.

Differential Inhibition of ATP-Linked versus Uncoupler-Stimulated Respiration

Studies have demonstrated that high concentrations of Etomoxir disproportionately inhibit ATP-linked respiration compared to uncoupler-stimulated respiration. nih.gov ATP-linked respiration is dependent on the activity of both the electron transport chain and ATP synthase, which is in turn reliant on the function of ANT. In contrast, uncoupler-stimulated respiration, induced by agents like FCCP, bypasses ATP synthase and reflects the maximal capacity of the electron transport chain. The greater inhibitory effect of Etomoxir on ATP-linked respiration points towards a primary off-target effect on components directly involved in ATP synthesis, such as ANT. nih.gov

Global Perturbations of Cellular Coenzyme A Metabolism

One of the most significant off-target effects of Etomoxir is the sequestration of cellular coenzyme A (CoA). The prodrug Etomoxir is converted into its active form, Etomoxiryl-CoA, a process that consumes free CoA. nih.govnih.govresearchgate.net At high concentrations of Etomoxir, this conversion can lead to a substantial depletion of the intracellular free CoA pool. nih.govnih.gov This has widespread consequences for cellular metabolism, as CoA is a vital cofactor in numerous metabolic pathways, including the TCA cycle and fatty acid synthesis. The depletion of CoA can disrupt these pathways independently of CPT1 inhibition, leading to a broad range of cellular dysfunctions. nih.govresearchgate.net

Effects on Glucose Utilization and Glycolysis

In response to the impaired mitochondrial respiration caused by the off-target effects of Etomoxir-CoA, cells often exhibit a compensatory increase in glucose utilization and glycolysis. nih.govthieme-connect.com With oxidative phosphorylation compromised, cells may upregulate glycolysis to meet their ATP demands through substrate-level phosphorylation. nih.gov This metabolic shift can be observed as an increase in glucose consumption and lactate (B86563) excretion. nih.gov In some contexts, Etomoxir treatment has been shown to increase glucose oxidation. nih.govahajournals.org However, it's important to note that the effects on non-oxidative glucose utilization can be complex, with some studies showing a decrease under basal conditions. thieme-connect.com The increased reliance on glycolysis is a direct consequence of the mitochondrial dysfunction induced by the off-target actions of Etomoxir-CoA. nih.gov

Role in Specific Biological Processes and Disease Models

Cancer Biology and Tumor Progression in Pre-clinical Models

The inhibition of fatty acid oxidation by Etomoxir-CoA has been shown to disrupt multiple facets of cancer cell biology, from proliferation and metabolism to drug resistance and the tumor microenvironment.

Inhibition of Cancer Cell Proliferation and Growth

The blockade of FAO by Etomoxir-CoA has demonstrated significant anti-proliferative effects across a range of cancer models. By depriving cancer cells of a key energy source, Etomoxir-CoA can arrest their growth and reduce tumor volume. In pre-clinical studies on bladder cancer, the inhibition of FAO by etomoxir (B15894) led to a suppression of tumor cell proliferation in laboratory cell cultures and slowed tumor growth in animal models. portlandpress.comelsevierpure.com Similarly, in glioblastoma cells, interrupting FAO with etomoxir was found to impair cell viability. researchgate.net

Research on breast cancer cell lines, such as BT549, has shown that higher concentrations of etomoxir result in a significant reduction in the cellular proliferation rate. nih.govplos.org In prostate cancer xenograft models, etomoxir has also been observed to have a therapeutic effect on tumors. nih.gov Furthermore, when combined with other treatments like radiation, etomoxir can enhance the inhibition of cancer cell colony formation, suggesting a synergistic effect in curbing cancer cell growth. nih.gov

Modulation of Metabolic Reprogramming in Cancer

Cancer cells are known for their metabolic flexibility, and Etomoxir-CoA fundamentally alters this landscape by forcing a shift away from fatty acid oxidation. This inhibition leads to observable changes, such as the accumulation of lipids within the cells and a reduction in the levels of key energy molecules like adenosine (B11128) triphosphate (ATP) and nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). portlandpress.comnih.gov

Impact on Tumor Microenvironment Components

The tumor microenvironment (TME) plays a crucial role in cancer progression, and the metabolic interplay between cancer cells and their surroundings is a key aspect of this interaction. Etomoxir-CoA can disrupt this relationship. For instance, in adipocyte-rich environments typical of breast cancer, tumor cells may use fatty acids secreted by neighboring fat cells as fuel; a process that Etomoxir-CoA would inhibit. nih.govplos.org

Furthermore, Etomoxir-CoA's influence extends to the immune components of the TME. Pre-clinical findings indicate that inhibiting FAO can sensitize cancer cells to being killed by immune T cells. pnas.org This suggests that by altering tumor cell metabolism, Etomoxir-CoA can modulate the immune response within the tumor. Research has also shown that etomoxir can suppress the activation of dendritic cells, another critical immune cell type within the TME. taylorandfrancis.com

Influence on Drug Resistance Mechanisms

A growing body of evidence suggests that a shift towards increased FAO is a key mechanism by which cancer cells develop resistance to various therapies. portlandpress.com By inhibiting this escape route, Etomoxir-CoA can help overcome or reverse drug resistance. For example, in models of chronic lymphocytic leukemia, etomoxir was able to re-sensitize cancer cells that had become resistant to the drug ibrutinib. portlandpress.com

This effect has been observed in multiple cancer types. In prostate cancer, combining FAO inhibitors like etomoxir with anti-androgen therapies resulted in significant growth inhibition, even in resistant cell lines. nih.gov A particularly notable finding comes from glioblastoma research, where combining etomoxir with the standard chemotherapy agent temozolomide (B1682018) (TMZ) was more effective at reducing tumor stemness and invasiveness than either treatment alone, leading to improved survival in animal models. nih.govbohrium.com This suggests that targeting FAO can weaken cancer cells, making them more susceptible to conventional treatments. nih.gov

Effects Across Specific Cancer Types (e.g., Breast, Prostate, Bladder, Glioblastoma)

The impact of Etomoxir-CoA has been documented across several distinct cancer types in pre-clinical settings, highlighting the widespread reliance of tumors on fatty acid metabolism.

Cancer TypePre-clinical Findings with EtomoxirReferences
Bladder Cancer Suppresses tumor progression, reduces cell migration and invasion, and induces cell cycle arrest. portlandpress.comelsevierpure.comnih.gov
Breast Cancer Slows proliferation in cell lines. In models of recurrent disease, it forces a metabolic switch from FAO to glycolysis and prolongs survival. Enhances cancer cell sensitivity to immunotherapy. nih.govnih.govpnas.org
Prostate Cancer Inhibits significant fatty acid oxidation, leading to increased glucose uptake. Demonstrates therapeutic effects in xenograft models and helps overcome resistance to anti-androgen therapy. nih.govnih.gov
Glioblastoma Impairs NADPH production, leading to increased oxidative stress, ATP depletion, and cell death. Reduces tumor stemness and invasiveness, particularly when combined with temozolomide. researchgate.netnih.govelsevierpure.com

Modulation of Intracellular Signaling Pathways (e.g., AMPK-ACC, PPARγ)

Etomoxir-CoA's inhibition of FAO triggers downstream effects on key intracellular signaling pathways that regulate metabolism and cell growth.

PPARγ Pathway: In bladder cancer, the anti-tumor effects of etomoxir are mediated through the peroxisome proliferator-activated receptor-gamma (PPARγ) pathway. Treatment leads to cell cycle arrest, an effect that can be blocked by a PPARγ antagonist, confirming the pathway's role. portlandpress.comnih.gov

AMPK-ACC Pathway: The depletion of ATP caused by FAO inhibition increases the cellular AMP/ATP ratio, which activates AMP-activated protein kinase (AMPK), a master sensor of cellular energy status. nih.gov Activated AMPK then phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA. Since malonyl-CoA is a natural inhibitor of CPT-1, this represents a complex feedback mechanism. nih.govnih.gov

Other Pathways: Research has also shown that Etomoxir-CoA's impact on metabolism can influence other critical cancer-related pathways. In prostate cancer, inhibiting FAO has been associated with reduced activity in the pro-survival PI3K/AKT signaling pathway. nih.gov Furthermore, the reduction of acetyl-CoA derived from FAO can lead to decreased activity of the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation. researchgate.net

Regulation of Oxidative Stress and Redox Homeostasis

The administration of etomoxir, and by extension the formation of etomoxiryl-CoA, has been shown to significantly perturb cellular redox balance. At high concentrations, etomoxir can induce severe oxidative stress through mechanisms that are independent of its primary target, Carnitine Palmitoyltransferase 1 (CPT1). researchgate.net Research indicates that these high concentrations can inhibit the mitochondrial adenine nucleotide translocase (ANT) and complex I of the electron transport chain. nih.govplos.org This disruption of mitochondrial function is a direct contributor to oxidative stress.

Furthermore, the inhibition of fatty acid β-oxidation (FAO) by this compound affects the tricarboxylic acid (TCA) cycle, a central hub for cellular metabolism and a source of reducing equivalents. researchgate.net By limiting the influx of acetyl-CoA derived from fatty acids into the TCA cycle, etomoxir can diminish the production of NADPH. researchgate.net This reduction in NADPH availability can, in turn, impair the regeneration of reduced glutathione (B108866) (GSH), a critical antioxidant, leading to an altered redox state. researchgate.net

Impact on Angiogenesis and Lymphangiogenesis

The blockade of CPT1 by this compound has been identified as a strategy for inhibiting pathological angiogenesis. researchgate.net In studies involving endothelial cells, the reduction of FAO through CPT1 inhibition leads to significant defects in vascular sprouting. researchgate.net This impairment is primarily due to a decrease in endothelial cell proliferation rather than migration. researchgate.net The underlying mechanism is not related to energy depletion or broad redox imbalance but is specifically linked to an impairment of de novo nucleotide synthesis required for DNA replication. researchgate.net By reducing FAO, this compound limits the contribution of fatty acid-derived carbons to the Krebs cycle, which are essential for producing nucleotide precursors like aspartate. researchgate.net Consequently, CPT1 blockade with etomoxir has been shown to inhibit pathological ocular angiogenesis in mouse models. researchgate.net The impact of etomoxir-CoA on lymphangiogenesis is not as extensively documented in the reviewed scientific literature.

Neurological Disorders and Central Nervous System Inflammation in Animal Models

In animal models of multiple sclerosis, specifically Experimental Autoimmune Encephalomyelitis (EAE), the inhibition of CPT1 by this compound has been shown to ameliorate disease activity. Treatment of mice with etomoxir during the course of EAE led to a significant reduction in clinical symptoms.

This improvement in the clinical course was associated with reduced inflammation and demyelination within the central nervous system (CNS). Histological examination of spinal cords from etomoxir-treated mice revealed less cellular infiltration and more intact myelin sheaths compared to vehicle-treated controls. The proposed mechanism for this therapeutic effect involves a direct impact on the encephalitogenic T-cells that drive the disease. In vitro, etomoxir treatment was found to increase the apoptosis of activated, myelin-specific T-cells and to decrease their production of inflammatory cytokines, particularly under conditions of metabolic stress where competition for glucose is high.

Table 2: Reported Effects of Etomoxir in an EAE Animal Model

Parameter Observation Proposed Mechanism
Clinical Symptoms Reduced severity Attenuation of CNS inflammation
CNS Inflammation Decreased cellular infiltration Reduced T-cell mediated pathology
CNS Demyelination Reduced myelin loss Preservation of myelin sheaths secondary to reduced inflammation
Encephalitogenic T-Cells Increased apoptosis, reduced inflammatory cytokine production Direct modulation of pathogenic T-cell function and survival

Cardiac Function and Metabolism in Animal Models and Isolated Hearts

Etomoxir-CoA's primary effect on the heart is the inhibition of mitochondrial fatty acid β-oxidation, which forces a shift in the heart's energy source. nih.gov This has been extensively studied in various animal models and isolated heart preparations.

The heart is a metabolically flexible organ, capable of using various substrates for energy, including fatty acids, glucose, lactate (B86563), and ketone bodies. rug.nl Etomoxir, through its conversion to etomoxir-CoA, irreversibly inhibits carnitine palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria for oxidation. nih.govdiabetesjournals.org This blockage of fatty acid metabolism leads to a compensatory increase in glucose oxidation. wikipedia.org In isolated perfused rat hearts, etomoxir has shown beneficial effects, which are attributed to this metabolic switch. wikipedia.org

Studies in lambs have shown that myocardial substrate use is influenced by substrate supply and intracellular factors. rug.nl The inhibition of CPT-1 by etomoxir-CoA can therefore significantly alter the balance of fuel utilization in the heart. rug.nl

Model Effect of Etomoxir-CoA Primary Outcome
Isolated Perfused Rat HeartsInhibition of CPT-1Shift from fatty acid to glucose oxidation
Animal Models (general)Blockade of fatty acid oxidationIncreased reliance on glucose for energy

The metabolic shift induced by etomoxir-CoA is accompanied by changes in the expression of genes related to cardiac metabolism and function. In mice treated with etomoxir, there is an initial, significant increase in the mRNA expression of acyl-CoA oxidase (ACO), the rate-limiting enzyme in peroxisomal β-oxidation. researchgate.net However, prolonged treatment leads to a dramatic decrease in ACO mRNA levels. researchgate.net This later stage is also associated with an increase in the mRNA expression of the antioxidant enzyme glutathione peroxidase and the oxidative stress marker Bax. researchgate.net

Furthermore, etomoxir treatment has been linked to the activation of nuclear factor-κB (NF-κB), a transcription factor involved in hypertrophic growth of cardiomyocytes. researchgate.net This suggests that the effects of etomoxir-CoA on the heart extend beyond simple metabolic switching to involve complex signaling pathways that regulate gene expression.

Gene Short-Term Etomoxir Treatment (1 day) Long-Term Etomoxir Treatment (10 days)
Acyl-CoA Oxidase (ACO)4.4-fold increase in mRNA96% decrease in mRNA
Glutathione PeroxidaseNot reportedIncreased mRNA expression
BaxNot reportedIncreased mRNA expression

Adipocyte Biology and Differentiation

Etomoxir-CoA also plays a role in the biology of adipocytes, or fat cells, particularly in the context of their differentiation and thermogenic activity.

Brown adipose tissue (BAT) is specialized for thermogenesis, the process of heat production. The expression of thermogenic genes, such as uncoupling protein 1 (UCP1), is crucial for this function. researchgate.net Studies in rats have shown that the muscle isoform of CPT-1 (M-CPT1) is expressed in brown adipose tissue. ohsu.edu The differentiation of brown adipocytes is a complex process involving various factors, and the metabolic state of the cells, which can be influenced by etomoxir-CoA's inhibition of fatty acid oxidation, is a key component. The liver can produce acylcarnitines that serve as fuel for brown fat thermogenesis, a process that is dependent on fatty acid availability and could therefore be modulated by etomoxir. researchgate.net

Bone Metabolism Regulation

Influence on Osteoblast Differentiation and Bone Mineral Density

Osteoblasts, the cells responsible for new bone formation, require substantial energy for their differentiation and matrix production. nih.gov Research has highlighted the critical role of fatty acid oxidation in meeting these energy demands. The inhibition of CPT1 by Etomoxir-CoA has been shown to have a direct impact on the ability of osteoblasts to differentiate.

In vitro studies have demonstrated that the presence of etomoxir prevents the differentiation of osteoblasts. nih.gov By blocking the entry of long-chain fatty acids into the mitochondria for oxidation, Etomoxir-CoA effectively curtails a key energy source for these cells. This disruption of the metabolic pathway essential for osteoblast maturation hinders the bone formation process at a cellular level.

While direct studies on the effect of Etomoxir-CoA on bone mineral density are limited, inferences can be drawn from related genetic studies. Genetic ablation of CPT2, an enzyme that works in concert with CPT1 in the FAO pathway, results in a phenotype characterized by low bone mass. This suggests that the inhibition of fatty acid oxidation, whether through genetic means or pharmacologically with agents like etomoxir, is detrimental to the maintenance of normal bone mineral density. The reduction in osteoblast activity due to impaired energy metabolism likely contributes to this decrease in bone mass.

Table 1: Research Findings on the Effects of Etomoxir-CoA on Osteoblast Differentiation

Experimental Model Treatment Key Findings Reference
Differentiating bone marrow stromal cells Etomoxir Abolished the increase in oxygen consumption rate induced by parathyroid hormone (PTH), indicating inhibition of fatty acid oxidation. nih.gov
In vitro osteoblast cultures Etomoxir Prevented osteoblast differentiation. nih.gov
Calvarial osteoblast cultures Etomoxir Demonstrated etomoxir-sensitive increases in oxygen consumption, highlighting the role of fatty acid catabolism. nih.gov

Role in Viral Replication Mechanisms

Viruses are obligate intracellular parasites that hijack host cell machinery, including metabolic pathways, to fuel their replication. Recent research has indicated that fatty acid oxidation is a crucial metabolic pathway for the replication of several viruses. Consequently, the inhibition of this pathway by Etomoxir-CoA has been investigated as a potential antiviral strategy.

Studies have shown that treatment with etomoxir can significantly inhibit the replication of both Dengue virus (DENV) and Zika virus (ZIKV). In the case of Dengue virus, etomoxir treatment resulted in a dose-dependent inhibition of the expression of the DENV E protein and a reduction in the formation of infectious viral particles. researchgate.netnih.gov This suggests that DENV replication is highly dependent on the energy and molecular building blocks supplied by fatty acid oxidation. researchgate.net

Similarly, the replication of Zika virus in human trabecular meshwork cells was found to be reduced by etomoxir. arvojournals.org The inhibition of fatty acid oxidation by Etomoxir-CoA appears to create an intracellular environment that is less conducive to viral propagation. Further research has demonstrated that etomoxir treatment dramatically reduces viral RNA and plaque titers for both ZIKV and DENV-1 in human cells, nearly abolishing replication and suggesting that acyl-carnitines, the substrates for CPT1, are crucial for the viral lifecycle. researchgate.net

Interestingly, the effect of etomoxir on viral-induced immunopathology can vary. In a study on herpes simplex virus (HSV) ocular lesions, etomoxir treatment reduced the severity of lesions by limiting inflammatory cell responses, particularly Th17 T cells, without significantly affecting the T cell response in the trigeminal ganglion, which is crucial for preventing viral spread to the central nervous system. nih.gov

Table 2: Research Findings on the Role of Etomoxir-CoA in Viral Replication

Virus Cell Line/Model Treatment Key Findings Reference
Dengue Virus (DENV) HuH-7 cells Etomoxir (50, 200, 400 µM) Dose-dependent inhibition of DENV E protein expression and formation of infectious viral particles. researchgate.netnih.gov
Zika Virus (ZIKV) Human Trabecular Meshwork Cells Etomoxir Reduced ZIKV replication. arvojournals.org
Zika Virus (ZIKV) and Dengue Virus 1 (DENV-1) Human cells Etomoxir (200 µM) Dramatically reduced viral RNA and plaque titers, nearly abolishing replication. researchgate.net
Herpes Simplex Virus (HSV) Murine ocular infection model Etomoxir Marked reduction in corneal lesions and reduced innate and T cell responses in the lesions. nih.gov

Methodological Considerations in Etomoxir Coa Research

Concentration-Dependent Effects and Specificity Challenges

A primary challenge in etomoxir (B15894) research is its concentration-dependent activity and the potential for off-target effects, which can confound the interpretation of its biological impact.

Etomoxir exhibits a potent, on-target inhibitory effect on CPT1 at low concentrations. nih.gov Studies have shown that in various cell types, including T cells and bone marrow-derived macrophages (BMDMs), low micromolar concentrations (e.g., 3 μM) are sufficient to specifically inhibit CPT1 activity. nih.govnih.gov For instance, in BT549 cancer cells, 10 μM etomoxir was sufficient to decrease acylcarnitine species by over 80% and reduce the M+2 isotopologue of citrate (B86180) from U-¹³C palmitate by approximately 90%, demonstrating effective blockage of FAO. nih.govplos.org

However, higher concentrations of etomoxir, often in the range of 100-200 μM, are associated with significant off-target effects. researchgate.netnih.govnih.gov One of the most frequently reported off-target effects is the inhibition of complex I of the electron transport chain. nih.govnih.govgenscript.com This was observed in BT549 cells, where 200 μM etomoxir, but not 10 μM, significantly impaired mitochondrial respiration in a manner independent of CPT1. nih.gov Further studies in isolated mitochondria, devoid of fatty acids and carnitine, confirmed that high concentrations of etomoxir directly inhibit the electron transport chain. nih.govplos.org

Another significant off-target effect at high concentrations is the disruption of coenzyme A (CoA) homeostasis. nih.gov The conversion of the etomoxir pro-drug into its active form, etomoxiryl-CoA, can sequester the cellular pool of free CoA. nih.gov In IL-4-differentiated macrophages, treatment with 200 μM etomoxir led to a significant drop in intracellular free CoA levels, an effect that could be rescued by supplementing the medium with exogenous CoA. nih.gov This CoA depletion, rather than direct CPT1 inhibition, was identified as the mechanism blocking macrophage polarization. nih.gov High concentrations of etomoxir have also been found to inhibit the adenine (B156593) nucleotide translocase (ANT), which is involved in mitochondrial ATP export. nih.govresearchgate.net

Table 1: Concentration-Dependent Effects of Etomoxir on Cellular Processes

Cell Type Etomoxir Concentration Observed Effect On-Target/Off-Target Reference
BT549 Cancer Cells 10 µM >80% decrease in acylcarnitines; ~90% decrease in FAO On-Target nih.gov
BT549 Cancer Cells 200 µM Inhibition of respiratory complex I Off-Target nih.govnih.gov
IL-4-Treated BMDMs 3 µM No effect on M(IL-4) polarization markers On-Target nih.gov
IL-4-Treated BMDMs 200 µM Inhibition of M(IL-4) polarization; Depletion of free CoA Off-Target nih.gov
Human T Cells 5 µM Reversible inhibition of oxidative metabolism On-Target nih.gov

To definitively attribute an observed effect to the inhibition of CPT1, genetic models such as CPT1 knockout (KO) or knockdown (KD) are indispensable tools. nih.govnih.govgenscript.com These models allow researchers to compare the pharmacological effects of etomoxir with the genetic ablation of its target, thereby validating specificity.

Research has shown that in some cases, the phenotype observed with high-dose etomoxir does not match that of CPT1 genetic deletion. For example, while 200 μM etomoxir inhibited the proliferation of BT549 cancer cells, a more profound decrease in proliferation was observed with CPT1A knockdown. nih.govnih.gov Furthermore, CPT1A KD cells exhibited altered mitochondrial morphology and impaired mitochondrial coupling, effects not seen in cells treated with etomoxir at concentrations that inhibited FAO by approximately 90%. nih.govgenscript.com This discrepancy suggests that CPT1 may have functions independent of its catalytic role in FAO, which are not captured by etomoxir treatment. nih.govnih.gov

In studies of macrophage polarization, high concentrations of etomoxir (200 μM) were found to inhibit polarization even in macrophages where Cpt1a was genetically deleted. nih.gov This crucial finding demonstrated that the drug's effect at this concentration was unequivocally off-target. nih.gov Similarly, studies in T cells using shRNA to reduce CPT1a expression showed that etomoxir concentrations above 5 μM inhibited oxidative metabolism independently of its effects on CPT1a. researchgate.net The use of cardiac-specific Cpt1a and Cpt1b knockout mice has also been instrumental in verifying that the pro-proliferative effects on cardiomyocytes are indeed linked to CPT1 inhibition, effects which were replicated by etomoxir treatment. nih.gov

Table 2: Comparison of Etomoxir Treatment vs. CPT1 Genetic Models

Model System Condition Key Finding Implication for Specificity Reference
BT549 Cancer Cells 200 µM Etomoxir vs. CPT1A Knockdown CPT1A KD caused a greater proliferation decrease and mitochondrial uncoupling than etomoxir. High-dose etomoxir does not fully replicate the genetic knockout phenotype, indicating potential off-target effects or non-catalytic CPT1 functions. nih.govplos.org
Macrophages (BMDMs) 200 µM Etomoxir in Cpt1a⁻/⁻ cells Etomoxir still inhibited macrophage polarization in the absence of CPT1a. The effect of high-dose etomoxir is CPT1a-independent and therefore an off-target effect. nih.gov

Analytical Techniques for Etomoxir-CoA and Metabolites

A range of sophisticated analytical techniques is employed to investigate the molecular interactions and metabolic consequences of etomoxir treatment.

To address the longstanding questions about etomoxir's specificity, researchers have developed and utilized click chemistry-enabled probes. researchgate.netnih.govjohnshopkins.edu These probes are modified versions of etomoxir, containing an azide (B81097) or alkyne group, that allow for covalent tagging and subsequent identification of binding proteins. researchgate.netresearchgate.net

Using this chemoproteomic approach, studies have confirmed that etomoxir binds to its intended target, CPT1. researchgate.netjohnshopkins.eduresearchgate.net However, these probes also revealed that etomoxir is highly promiscuous, binding to a wide array of other proteins involved in fatty acid transport and metabolism across different cellular compartments, including the cytoplasm, mitochondria, and peroxisomes. researchgate.netnih.govjohnshopkins.edu In primary hepatocytes, many of the most abundant proteins identified as binding to the etomoxir probe were peroxisomal proteins. researchgate.netnih.gov This promiscuity demonstrates that etomoxir acts as a fatty acid mimetic and is not a specific tool for interrogating CPT1 function, challenging the interpretation of many studies that relied on its presumed specificity. researchgate.netjohnshopkins.edu

Mass spectrometry (MS)-based metabolomics is a powerful tool for obtaining a global, unbiased view of the metabolic alterations induced by etomoxir. nih.govnih.gov This technique allows for the precise quantification of hundreds to thousands of metabolites, providing a detailed snapshot of the cellular state.

In the context of etomoxir research, LC-MS/MS has been used to directly measure the on-target effect of the drug by quantifying the decrease in acylcarnitine species, the products of CPT1 activity. nih.gov It has also been instrumental in identifying off-target effects. For example, untargeted metabolomics analysis of macrophages treated with high-dose etomoxir revealed perturbations in coenzyme A homeostasis, which was later confirmed by enzymatic assays. nih.gov A targeted LC-MS/MS method was developed to simultaneously measure short-chain acyl-CoAs and intermediates in the CoA biosynthetic pathway, which helped to clarify that high concentrations of etomoxir lead to an increase in intracellular pantothenate and a decrease in dephospho-CoA. mdpi.com Furthermore, MS analysis was crucial in identifying a novel pharmaco-metabolite, etomoxir-carnitine, which is robustly produced by mitochondria from etomoxir and has its own distinct biological activities, such as inhibiting phospholipases. researchgate.netnih.gov

Measuring the cellular oxygen consumption rate (OCR) is a fundamental method for assessing mitochondrial function and the impact of metabolic inhibitors like etomoxir. nih.govnih.govmdpi.com Instruments like the Seahorse XF Extracellular Flux Analyzer are widely used to measure OCR in real-time in various samples, including intact cells and isolated mitochondria. nih.govmdpi.comresearchgate.net

High-resolution respirometry (HRR), often performed using instruments like the Oroboros O2k, provides a highly accurate and detailed analysis of mitochondrial respiratory function. nih.govbioblast.atnih.gov HRR is used with substrate-uncoupler-inhibitor titration (SUIT) protocols, where specific substrates and inhibitors are sequentially added to dissect the function of different parts of the electron transport system and related pathways. bioblast.atnih.gov For example, to test the specificity of etomoxir, respiration can be measured using substrates that require CPT1 (e.g., palmitoyl-CoA plus carnitine) versus those that bypass it (e.g., palmitoylcarnitine (B157527), pyruvate, or succinate). nih.govresearchgate.netresearchgate.net Studies using these techniques have demonstrated that low etomoxir concentrations specifically inhibit FAO-driven respiration, while high concentrations can non-specifically suppress respiration regardless of the substrate, confirming off-target effects on the electron transport chain itself. nih.govnih.gov

Table 3: Application of Respirometry in Etomoxir Research

Technique Sample Type Protocol/Substrates Key Finding Reference
Seahorse XF Analyzer BT549 Cells Glucose, Glutamine, Palmitate, Oleate 10 µM etomoxir did not significantly change OCR, while 200 µM impaired mitochondrial respiration. nih.gov
Seahorse XF Analyzer Permeabilized BMDMs Palmitoyl-CoA vs. Glutamate/Malate, Pyruvate/Malate 3 µM etomoxir specifically inhibited palmitoyl-CoA driven respiration but not respiration with other substrates. nih.gov
High-Resolution Respirometry Isolated Skeletal Muscle Mitochondria Palmitoyl-CoA + Carnitine vs. Palmitoylcarnitine Etomoxir treatment inhibited state-3 respiration with palmitoyl-CoA but increased it with palmitoylcarnitine. researchgate.net

Selection and Characterization of Experimental Models

The investigation of Etomoxir and its active form, Etomoxir-CoA, relies on carefully selected and characterized experimental models. These models, spanning from cultured cells to complex animal systems, are chosen to recapitulate specific physiological or pathological states where fatty acid oxidation (FAO) plays a significant role. The characterization of these models is critical to ensure that the observed effects can be accurately attributed to the inhibition of Carnitine Palmitoyltransferase 1 (CPT1) and to distinguish these from potential off-target effects.

In Vitro Models

Cell-based models are indispensable for mechanistic studies of Etomoxir-CoA, allowing for controlled experiments in a simplified biological context. The selection of a cell line is dictated by the research question, with models ranging from cancer cells to primary immune cells.

A primary characterization step involves confirming the expression and activity of CPT1, the direct target of Etomoxir-CoA. For instance, studies in bladder cancer (BCa) cells confirmed FAO inhibition by demonstrating increased fatty acid accumulation and decreased ATP and NADPH levels following etomoxir treatment. portlandpress.com In prostate cancer cell lines (VCaP, LNCaP, PC3), sensitivity to etomoxir was correlated with their reliance on lipid metabolism, contrasting with benign prostate-derived cell lines (BPH-1, WPMY-1) which showed less of a response. nih.gov To validate CPT1A as the specific target, knockdown models using shRNA against CPT1A in LNCaP cells have been developed. nih.gov

Recent research has highlighted the importance of distinguishing on-target from off-target effects, as high concentrations of etomoxir can impact cellular metabolism independently of CPT1. nih.govnih.gov To address this, researchers employ genetically engineered cell models. Bone marrow-derived macrophages (BMDMs) from mice with a targeted deletion of Cpt1a or Cpt2 (e.g., LysM-Cre Cpt1a⁻/⁻) are crucial models. nih.gov These models allow scientists to verify if the effects of etomoxir persist even in the absence of its intended target, thereby identifying CPT1-independent mechanisms. nih.gov Similarly, Cpt1a-deficient T cells are used to dissect the role of LC-FAO in T cell differentiation and to study the Cpt1a-independent effects of etomoxir. nih.gov

Functional characterization often involves metabolic profiling. Seahorse XF Analyzers are used to measure oxygen consumption rates (OCR) in cells. nih.gov By providing specific substrates like palmitoyl-CoA, researchers can measure CPT1-mediated respiration directly in permeabilized cells, where the plasma membrane is selectively disrupted to allow controlled access to the mitochondria. nih.gov This technique allows for precise determination of the concentration at which etomoxir specifically inhibits CPT1, versus concentrations that cause broader mitochondrial dysfunction. nih.govplos.org Furthermore, metabolic flux analysis using isotopic tracers like ¹³C-palmitate can track the conversion of fatty acids into downstream metabolites, such as citrate, providing a direct measure of FAO inhibition. nih.govplos.org

Table 1: Examples of In Vitro Models in Etomoxir-CoA Research

Model Type Cell Line/Primary Cell Research Focus Key Characterization Methods
Cancer Models T24, UM-UC-3 (Bladder Cancer) FAO Inhibition, Cell Growth Lipid Accumulation Assays, ATP/NADPH Measurement, Gas Chromatography-FID for Fatty Acid Content portlandpress.com
VCaP, LNCaP, PC3 (Prostate Cancer) Cell Viability, Apoptosis Trypan Blue Exclusion, shRNA Knockdown of CPT1A, Western Blot for Apoptotic Markers nih.gov
BT549 (Breast Cancer) On-target vs. Off-target Effects Acylcarnitine Profiling, ¹³C-Palmitate Flux Analysis, Mitochondrial Respiration Assays plos.org
H9c2 (Cardiac Myoblast) Glycerolipid Biosynthesis Radioactive Tracer Assays ([¹⁴C]palmitic acid, [³H]glycerol), Enzyme Activity Assays cancer.gov
Immune System Models Bone Marrow-Derived Macrophages (BMDMs) Macrophage Polarization Genetic Knockout (LysM-Cre Cpt1a⁻/⁻, Cpt2⁻/⁻), Flow Cytometry for Surface Markers (CD206, CD71), Intracellular CoA Measurement nih.gov
CD4⁺ T cells (iTreg, TH17) T cell Differentiation and Metabolism Genetic Knockout (TCpt1a), Oxygen Consumption Rate (OCR) Measurement, ¹³C-Palmitate Isotope Tracing nih.gov
Myeloid-Derived Suppressor Cells (T-MDSCs) Immunosuppressive Function CPT1 Enzymatic Activity Assays, Cytokine Profiling nih.gov

In Vivo Models

Animal models are essential for understanding the systemic effects of Etomoxir-CoA in a complex physiological environment. Rodent models, particularly mice and rats, are most commonly used.

Characterization of in vivo models often begins with establishing the efficacy of etomoxir in the target tissue. In studies of cardiac metabolism, male Sprague-Dawley rats were treated with etomoxir, and the characterization involved isolating heart tissue to confirm a significant reduction in cardiac CPT-I activity. researchgate.net Similarly, in preclinical bladder cancer studies, mouse xenograft models using T24 cells were employed. portlandpress.com Characterization of these tumor models involved monitoring tumor volume and weight, and performing immunohistochemistry (IHC) on dissected tumors to analyze proliferation markers like Ki-67 and the expression of metabolic proteins such as PPARγ. portlandpress.com

To investigate the specific role of CPT1 inhibition versus other potential effects of etomoxir, genetically engineered mouse models (GEMMs) are increasingly selected. nih.goved.ac.uk For example, to study the role of FAO in T-cell-mediated anti-tumor responses, researchers use OT-1 TCR transgenic mice, which have T cells specific for a known antigen. nih.gov A powerful approach involves tissue-specific knockouts, such as mice with a liver-specific deletion of Cpt1a, created by crossing Cpt1a-floxed mice with Albumin-Cre mice. nih.gov These models are critical for dissecting the tissue-specific roles of FAO and for validating that the observed in vivo effects of etomoxir are due to its action on CPT1 in a particular cell type. nih.gov In immunology, verifying the importance of FAO in monocyte differentiation has been achieved using conditional deletion of Cpt1a (e.g., Ccr2ΔCpt1a mice). nih.gov

Metabolic characterization in animal models is comprehensive. Metabolomic analysis of tissues or plasma is used to confirm the biochemical impact of CPT1 inhibition. For instance, in a preclinical breast cancer model, a decrease in multiple acylcarnitine species in tumor tissue following etomoxir treatment served as a key validation that FAO was successfully targeted. nih.gov Transcriptional analysis of tumors can also reveal pathway-wide effects, showing how inhibiting FAO with etomoxir leads to the reprogramming of other metabolic pathways, such as those for fatty acid synthesis. nih.gov

Table 2: Examples of In Vivo Models in Etomoxir-CoA Research

Model Type Animal/Strain Research Focus Key Characterization Methods
Cancer Models Nude Mice with T24 Cell Xenograft Bladder Cancer Tumor Growth Tumor Volume/Weight Measurement, Immunohistochemistry (Ki-67, PPARγ, CPT1A) portlandpress.com
Her2+/Neu Breast Cancer GEMM Lipid Metabolism in Tumor Recurrence In Vivo Metabolic Imaging, Metabolomics (Acylcarnitines), Transcriptional Analysis nih.gov
C57BL/6 Mice with 3LL Tumor Anti-tumor Immunity T-cell Depletion Studies, Analysis of Tumor-Infiltrating MDSCs and T-cells nih.gov
Metabolic Disease Models db/db Mice Type 2 Diabetes, Sarcopenia Gene Expression Analysis, Metabolite Profiling in Muscle and Serum mdpi.com
Genetic Knockout/Transgenic Models Cpt1a-floxed mice x Albumin-Cre Liver-specific FAO Proteomic analysis of etomoxir-binding proteins in knockout vs. control hepatocytes nih.gov
OT-1 TCR Transgenic Mice T-cell Mediated Immunity Adoptive Cell Transfer (ACT) Experiments, ELISPOT for IFNγ Production nih.gov
Ccr2ΔCpt1a Mice Monocyte Differentiation Analysis of monocyte-derived dendritic cells and macrophages nih.gov

Future Research Directions and Unresolved Questions Regarding Etomoxir Coa

Comprehensive Mapping of Etomoxir-CoA Binding Proteins and Their Functional Consequences

A significant unresolved issue is the complete identification of all cellular proteins that bind to etomoxir-CoA and the functional consequences of these interactions. While Carnitine Palmitoyltransferase 1 (CPT1) is the canonical target, evidence overwhelmingly indicates that etomoxir (B15894) is not specific to CPT1. nih.gov Chemoproteomic studies have been instrumental in revealing that etomoxir-CoA binds to a wide array of proteins involved in fatty acid metabolism and transport across various cellular compartments, including the cytoplasm, peroxisomes, and mitochondria. nih.gov

Future research must focus on:

Systematic Proteome-Wide Identification: Employing advanced chemoproteomic techniques with clickable etomoxir probes to create a comprehensive, quantitative map of the "etomoxir-CoA interactome" in different cell types and tissues.

Validation of Off-Target Interactions: Beyond simple identification, it is crucial to validate these binding events and determine their functional significance. This includes assessing whether etomoxir-CoA binding leads to inhibition, activation, or alteration of the protein's function. For instance, studies have validated binding to mitochondrial proteins like HADHA (trifunctional protein subunit alpha) and ACADM (medium-chain acyl-CoA dehydrogenase), and peroxisomal proteins such as ACOX1 (acyl-CoA oxidase 1) and CROT (carnitine O-octanoyltransferase).

Covalent Modification Sites: Pinpointing the specific amino acid residues that are covalently modified by the reactive oxirane ring of etomoxir-CoA. researchgate.net This will provide structural insights into the mechanism of interaction and help predict other potential off-target proteins.

A thorough understanding of these off-target interactions is essential to reinterpret data from past studies that assumed etomoxir's specificity for CPT1 and to design future experiments with appropriate caution. nih.gov

Development of Isoform-Specific and Highly Selective CPT1 Inhibitors or Alternative FAO Modulators

The off-target effects and toxicity profile of etomoxir, which led to the termination of its clinical trials for heart failure due to hepatotoxicity, underscore the urgent need for more selective FAO inhibitors. researchgate.netnih.gov CPT1 exists in three isoforms with distinct tissue distributions and regulatory properties: CPT1A (liver), CPT1B (muscle, heart, adipose), and CPT1C (brain). nih.govresearchgate.net This isoform diversity presents an opportunity for targeted therapeutic development.

Future research directions include:

Isoform-Selective CPT1 Inhibitors: There is a critical need to develop compounds with high selectivity for each CPT1 isoform. nih.gov While some progress has been made, such as with ST1326, which shows some selectivity for CPT1A and has been investigated in leukemia models, truly isoform-specific inhibitors are still lacking. nih.govashpublications.org Developing CPT1B-selective inhibitors for metabolic diseases like type 2 diabetes is a key goal, but this is complicated by the risk of cardiac side effects, as prolonged CPT1B inhibition can lead to cardiac hypertrophy. patsnap.comnih.gov CPT1C inhibitors are sought for neurological disorders, given the isoform's role as a nutrient sensor in the brain. nih.gov

Structure-Based Drug Design: A major hurdle in developing selective inhibitors is the lack of a known protein structure for any CPT1 isoform. nih.gov Determining the high-resolution structure of each isoform would be a landmark achievement, enabling computational and structure-based design of highly selective and potent inhibitors.

Alternative FAO Modulators: Research should also explore alternative strategies to modulate FAO beyond direct CPT1 inhibition. This could involve targeting other enzymes in the β-oxidation pathway or upstream regulators. For example, inhibitors of fatty acid synthase (FASN) like C93 have been developed to avoid the off-target effects associated with other inhibitors that also affect CPT1. aacrjournals.org

The development of these next-generation modulators will provide cleaner tools for research and potentially safer and more effective therapeutics.

Further Characterization of Etomoxir-carnitine Biological Activities

A recent groundbreaking discovery identified etomoxir-carnitine as a novel pharmaco-metabolite of etomoxir. nih.gov Before etomoxir-CoA irreversibly inhibits CPT1, a fraction is converted by CPT1 into etomoxir-carnitine. researchgate.netnih.gov This metabolite is not an inert byproduct; it possesses significant biological activity of its own, independent of CPT1.

Unresolved questions that require further investigation are:

Inhibition of Phospholipases: Purified etomoxir-carnitine was found to be a potent inhibitor of calcium-independent phospholipase A2γ (iPLA₂γ) and iPLA₂β. nih.govnih.gov The downstream consequences of inhibiting these key signaling enzymes, which are involved in membrane homeostasis, inflammation, and ferroptosis, need to be fully explored.

Mitochondrial Respiration: Etomoxir-carnitine was also shown to inhibit mitochondrial respiration with palmitoylcarnitine (B157527) as a substrate, a function that would not be expected from a simple CPT1 inhibitor. nih.govnih.govpattilab.com The precise mechanism of this inhibition and the specific respiratory complexes or transporters it targets remain to be identified.

Cellular Distribution and Broader Targets: Researchers need to determine the distribution and concentration of etomoxir-carnitine in different subcellular compartments and tissues. Given that it retains the reactive oxirane ring, it is plausible that etomoxir-carnitine covalently modifies a range of other proteins throughout the cell, and these potential targets need to be identified. researchgate.net

Characterizing the full biological activity profile of etomoxir-carnitine is crucial, as it adds another layer of complexity to the effects of etomoxir treatment and may reveal new therapeutic possibilities. researchgate.net

Deconvolution of Unappreciated Roles of Coenzyme A Metabolism in Cellular Physiology

The off-target effects of etomoxir have inadvertently highlighted the critical importance of Coenzyme A (CoA) homeostasis in cellular health. The conversion of the prodrug etomoxir into its active form, etomoxiryl-CoA, consumes free CoA from the cellular pool. nih.govnih.gov At high concentrations, this can lead to a significant depletion of free CoA, a process termed CoA sequestration. nih.gov

Future research should focus on:

Consequences of CoA Depletion: Investigating the downstream effects of CoA sequestration on cellular processes. CoA is a pivotal cofactor in hundreds of metabolic reactions, including the Krebs cycle, fatty acid synthesis, and amino acid metabolism. Its depletion can disrupt these fundamental pathways. nih.gov

Impact on Acyl-CoA Signaling: Understanding how the depletion of the free CoA pool alters the levels and compartmentalization of various acyl-CoA species. Long-chain acyl-CoAs are not just metabolites but also act as allosteric regulators and signaling molecules.

Epigenetic Modifications: Exploring the link between CoA sequestration and epigenetic regulation. A key consequence of CoA depletion is the potential limitation of acetyl-CoA availability, which is the sole acetyl group donor for histone acetylation, a critical epigenetic mark for gene regulation. nih.gov

The study of etomoxir's impact on CoA pools provides a unique chemical tool to probe the consequences of disrupting CoA metabolism, revealing unappreciated roles of this central cofactor in maintaining cellular function.

In-Depth Investigation of Molecular Mechanisms Underlying CPT1-Independent Effects

Beyond CoA sequestration, high concentrations of etomoxir have been shown to exert direct CPT1-independent inhibitory effects on mitochondrial machinery. These off-target activities are critical to understand, as they have confounded the interpretation of numerous studies.

Key areas for in-depth investigation include:

Mitochondrial Complex I Inhibition: High concentrations of etomoxir (e.g., 200 μM) have been shown to inhibit Complex I of the electron transport chain. nih.govplos.org This impairs the regeneration of NAD+ from NADH, disrupts the TCA cycle, and can induce severe oxidative stress. nih.govresearchgate.net The precise molecular mechanism by which etomoxir or its derivatives interact with and inhibit this large multi-subunit complex needs to be elucidated.

Adenine (B156593) Nucleotide Translocase (ANT) Inhibition: Etomoxir has also been identified as an inhibitor of the adenine nucleotide translocase (ANT), the mitochondrial protein responsible for exchanging ATP for ADP across the inner mitochondrial membrane. nih.govnih.gov This inhibition disrupts cellular energy balance and mitochondrial function. The direct binding site and mechanism of inhibition on ANT warrant further structural and biochemical investigation.

Dissecting these CPT1-independent mechanisms is paramount for accurately interpreting the vast body of literature that has used etomoxir and for designing experiments that can truly isolate the function of CPT1-mediated FAO.

Translational Implications for Novel Therapeutic Target Identification in Metabolic Diseases and Cancer

A deeper understanding of etomoxir-CoA's complex pharmacology has significant translational implications. While etomoxir itself may be unsuitable for clinical use, the knowledge gained from its study can guide the development of new, more targeted therapies for a range of diseases.

Future therapeutic strategies may arise from:

Targeting CPT1A in Cancer: Many cancers, including prostate, breast, gastric, and bladder cancers, upregulate CPT1A and become dependent on FAO for survival, proliferation, and drug resistance. aacrjournals.orgtechscience.comnih.govmdpi.comportlandpress.com This makes CPT1A a promising therapeutic target. nih.govtechscience.com The development of selective CPT1A inhibitors, potentially used in combination with standard chemotherapies, is an active area of research. nih.govmdpi.com

Targeting CPT1B in Metabolic Disease: Modulating CPT1B activity in skeletal muscle remains a potential strategy to improve insulin (B600854) sensitivity in type 2 diabetes by shifting metabolism from fat to glucose oxidation. patsnap.comnih.gov However, the challenge is to achieve muscle-specific targeting to avoid the adverse cardiac effects associated with CPT1B inhibition in the heart. nih.gov

Exploiting Off-Target Mechanisms: The off-target activities of etomoxir could themselves be therapeutically relevant. For example, the disruption of CoA homeostasis or the inhibition of mitochondrial respiratory complexes could be selectively exploited to target cancer cells, which often have altered metabolic dependencies and vulnerabilities compared to normal cells.

Biomarker Development: The expression levels of CPT1 isoforms are being investigated as potential biomarkers for diagnosis, prognosis, and prediction of treatment response in various cancers. techscience.commdpi.com

By moving beyond the simplistic view of etomoxir as a mere CPT1 inhibitor, researchers can now explore a richer landscape of molecular targets within fatty acid and energy metabolism, paving the way for the next generation of therapies for metabolic diseases and cancer. nih.govpatsnap.com

Q & A

Q. How can researchers experimentally validate the binding affinity of Etomoxir-CoA to CPT1A in vitro?

To assess binding affinity, use immunoprecipitation assays with CPT1A-overexpressing cell lines treated with Etomoxir. Measure irreversible inhibition of fatty acid oxidation (FAO) via radiolabeled ³H-palmitate tracking in isolated mitochondria or intact cells. Confirm specificity by testing inactive analogs (e.g., non-CoA-conjugated Etomoxir) in parallel . Dose-response curves (0.1–10 µM) should be generated to determine IC₅₀ values, with saturation binding assays to confirm stoichiometry .

Q. What methodological considerations are critical for dose optimization in cell-based studies with Etomoxir-CoA?

Key factors include:

  • Cell type specificity : FAO activity varies by tissue (e.g., cardiomyocytes vs. hepatocytes). Validate baseline FAO rates using metabolic flux analysis.
  • Pre-treatment duration : Etomoxir requires intracellular conversion to Etomoxir-CoA; pre-incubate cells for 2–4 hours before assays.
  • Off-target effects : Use low micromolar doses (1–5 µM) to minimize non-CPT1A interactions, as higher doses may inhibit mitochondrial Complex I .

Q. How can researchers evaluate chamber-specific cardiac effects of Etomoxir-CoA in animal models?

In rodent studies, use echocardiography to measure left ventricular ejection fraction (LVEF) and pressure-volume loops for diastolic function. Post-mortem, isolate left and right ventricular homogenates to quantify sarcoplasmic reticulum Ca²⁺-ATPase activity and myosin isoform shifts (e.g., V1/V3 ratios via gel electrophoresis). Chamber-specific differences in FAO inhibition efficacy have been observed, requiring stratified analysis .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported mechanisms of Etomoxir-CoA’s effects on PPARα signaling?

Some studies suggest Etomoxir-CoA downregulates PPARα via ceramide synthesis, while others refute this (e.g., triacsin C co-treatment fails to reverse PPARα changes). To reconcile:

  • Perform RNA-seq or ChIP-seq to identify direct vs. indirect PPARα targets.
  • Compare outcomes in CPT1A-knockout models to isolate Etomoxir-CoA-specific effects.
  • Use isotopic tracing (¹³C-palmitate) to distinguish metabolic rewiring from transcriptional regulation .

Q. What experimental designs are optimal for translational studies linking Etomoxir-CoA’s metabolic effects to clinical outcomes?

  • Preclinical : In heart failure models, combine FAO inhibition with hemodynamic monitoring (e.g., pressure-volume catheters) and proteomics to track sarcoplasmic reticulum Ca²⁺-ATPase upregulation .
  • Clinical : Design phase II trials with stratified cohorts (e.g., ischemic vs. non-ischemic cardiomyopathy). Use cardiac MRI for LVEF quantification and metabolomics (plasma acylcarnitines) to confirm target engagement .

Q. How can researchers address tissue-specific variability in Etomoxir-CoA’s pharmacodynamics?

  • Develop organoid models (e.g., liver, cardiac, skeletal muscle) to compare CPT1A inhibition thresholds.
  • Use single-cell RNA sequencing to identify subpopulations with differential FAO dependencies.
  • Validate findings in ex vivo tissue slices under controlled nutrient conditions (e.g., glucose-free media to induce FAO reliance) .

Methodological Challenges and Data Interpretation

Q. What strategies mitigate confounding variables in FAO inhibition studies using Etomoxir-CoA?

  • Nutrient modulation : Control glucose and fatty acid levels in culture media to avoid compensatory metabolic shifts.
  • Time-course experiments : Track acute (4–24 hours) vs. chronic (≥72 hours) effects to distinguish direct inhibition from adaptive gene expression changes.
  • Co-treatment controls : Use AMPK activators (e.g., AICAR) or CPT1A agonists to isolate pathway-specific interactions .

Q. How should researchers design studies to evaluate Etomoxir-CoA’s role in mitochondrial ROS production?

  • Employ fluorescent probes (e.g., MitoSOX) to quantify superoxide levels in real time.
  • Combine with Seahorse extracellular flux analysis to correlate ROS bursts with OCR/ECAR changes.
  • Test antioxidants (e.g., NAC) to determine if ROS is a mediator or bystander in FAO inhibition .

Interdisciplinary Approaches

Q. What computational tools enhance the predictive modeling of Etomoxir-CoA’s pharmacokinetics?

  • Use molecular docking (e.g., AutoDock Vina) to simulate Etomoxir-CoA binding to CPT1A isoforms.
  • Integrate physiologically based pharmacokinetic (PBPK) models with transcriptomic data to predict tissue distribution.
  • Validate with in silico metabolomics platforms (e.g., COBRApy) to map flux changes in lipid oxidation pathways .

Q. How can researchers leverage multi-omics data to uncover novel biomarkers of Etomoxir-CoA response?

  • Perform integrated analysis of proteomics (CPT1A expression), metabolomics (acylcarnitine profiles), and epigenomics (histone acetylation at FAO genes).
  • Apply machine learning (e.g., random forests) to identify predictive signatures in preclinical models before clinical validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.